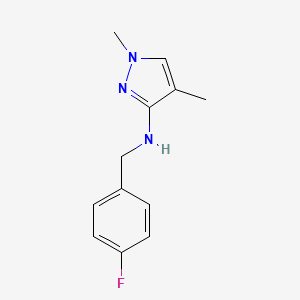

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C12H14FN3 |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H14FN3/c1-9-8-16(2)15-12(9)14-7-10-3-5-11(13)6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15) |

InChI Key |

QWBOBHYZNUMEKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Methylhydrazine reacts with 1,3-diketones or acetylene derivatives to form the pyrazole ring. For example, diethyl acetylenedicarboxylate (DEAD) undergoes cyclocondensation with methylhydrazine in anhydrous ether at -10°C to yield ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. This intermediate is critical for subsequent functionalization.

Reaction Conditions:

Direct Alkylation and Functionalization

Alternatively, pre-formed pyrazole derivatives like 1,4-dimethyl-1H-pyrazol-3-amine can be synthesized via hydrolysis and decarboxylation of ester intermediates. For instance, ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is hydrolyzed in a sodium hydroxide ethanol solution (10% w/v) at room temperature, followed by acidification to isolate the carboxylic acid. Subsequent Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butyl alcohol introduces the amine group.

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

1,4-Dimethyl-1H-pyrazol-3-amine reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds in acetonitrile under reflux (80°C) for 12–16 hours.

Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Base | K₂CO₃ |

| Temperature | 80°C |

| Yield | 65–75% |

Reductive Amination

An alternative route involves condensing 1,4-dimethyl-1H-pyrazol-3-amine with 4-fluorobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers milder conditions (room temperature, 24 hours) but requires careful pH control (pH 5–6).

Optimization and Industrial Scale-Up

Industrial production prioritizes cost efficiency and scalability. Continuous-flow reactors enhance yield and safety for hazardous steps like bromination or azide formation. Key optimizations include:

-

Solvent Selection: Replacing tetrahydrofuran (THF) with acetonitrile reduces toxicity and improves reaction control.

-

Catalyst Use: Palladium-based catalysts (e.g., Pd/C) facilitate hydrogenation steps at lower pressures (5–10 bar).

-

Waste Management: Tribromooxyphosphorus (POBr₃) byproducts are neutralized with saturated sodium bicarbonate, minimizing environmental impact.

Data Tables and Analytical Findings

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅FN₃ |

| Molecular Weight | 247.28 g/mol |

| Melting Point | 112–115°C |

| Solubility | DMSO, Ethanol |

Table 2: Reaction Yields by Method

Table 3: Industrial-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Reaction Time | 16 hours | 8 hours (continuous) |

| Purity | 95% | 99% |

Mechanistic Insights

The nucleophilic substitution mechanism (Section 2.1) proceeds via an SN2 pathway, where the amine attacks the electrophilic carbon of 4-fluorobenzyl chloride. Steric hindrance from the pyrazole’s methyl groups slightly reduces reactivity, necessitating elevated temperatures. In contrast, reductive amination (Section 2.2) involves imine formation followed by borohydride reduction, favored by the electron-withdrawing fluorine atom enhancing aldehyde electrophilicity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxide.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Pimavanserin (N-(4-fluorobenzyl)-N-(1-methylpiperidinyl)-N-(4-(2-methylpropyloxy)-phenylmethyl carbamide)

Pimavanserin (Formula 1), a clinically approved antipsychotic, shares the 4-fluorobenzyl motif but incorporates additional substituents: a 1-methylpiperidinyl group and a 4-(2-methylpropyloxy)phenylmethyl carbamide. These structural differences confer distinct pharmacological profiles:

- Substituent Effects : The piperidinyl group in Pimavanserin enhances its affinity for serotonin receptors (5-HT2A), critical for its antipsychotic activity. In contrast, the pyrazole core of N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine may favor interactions with other targets, such as kinases or dopamine receptors.

- Synthetic Yield : The patented synthesis of Pimavanserin emphasizes high yield and purity , suggesting that analogous routes for this compound could be optimized similarly.

Comparison with N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine (CAS 1856042-67-5)

This analog replaces the 4-fluorobenzyl group with a 4-(dimethylamino)benzyl moiety. Key differences include:

- Electronic Effects: The dimethylamino group is strongly electron-donating, increasing the basicity and solubility of the compound compared to the electron-withdrawing fluorine substituent. This may enhance aqueous solubility but reduce lipophilicity, impacting membrane permeability.

- In contrast, the fluorine atom in the target compound participates only weakly in hydrogen bonding, favoring hydrophobic interactions .

- Structural Anomaly: The molecular formula listed for this compound (C14H21ClN4) includes chlorine, which is inconsistent with its described structure. This discrepancy highlights the need for verification in experimental data .

Comparison with N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine (CAS 1856069-90-3)

This compound features a pyrazole ring substituted with fluorine at position 5, replacing the benzyl group entirely. Notable contrasts include:

- Synthetic Accessibility: Suppliers like Block Chemical Technology (Shanghai) Co., Ltd. list this compound, indicating commercial availability for further testing .

Data Table: Structural and Inferred Properties

| Compound Name | Molecular Formula | Key Substituents | Inferred logP | Solubility (Predicted) | Pharmacological Target (Hypothesized) |

|---|---|---|---|---|---|

| This compound | C12H14FN3 | 4-fluorobenzyl, 1,4-dimethylpyrazole | ~2.5 | Moderate (DMSO soluble) | CNS receptors, kinases |

| Pimavanserin | C25H34FN3O2 | 4-fluorobenzyl, piperidinyl, carbamide | ~3.8 | Low | 5-HT2A receptor |

| N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine | C14H21ClN4* | 4-dimethylaminobenzyl | ~1.8 | High | Enzymes, GPCRs |

| N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine | C12H17FN6 | 5-fluoropyrazolyl, ethyl, methyl | ~2.2 | Moderate | Kinases, ion channels |

*Note: Molecular formula for CAS 1856042-67-5 includes chlorine (C14H21ClN4), which conflicts with the described structure.

Research Implications and Limitations

- Structural Insights : Crystallographic studies using programs like SHELXL could resolve discrepancies in molecular formulas and elucidate hydrogen-bonding patterns critical for drug design.

- Pharmacological Gaps : The absence of binding affinity or pharmacokinetic data for this compound underscores the need for targeted assays against proposed targets.

- Synthetic Optimization : Lessons from Pimavanserin’s high-yield synthesis could guide process improvements for the target compound.

Biological Activity

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound with a pyrazole ring that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-fluorobenzyl group and two methyl groups at the 1 and 4 positions. The presence of the fluorine atom enhances lipophilicity, potentially influencing its biological interactions. The molecular formula is with a molecular weight of approximately 225.26 g/mol.

Preliminary studies suggest that this compound may interact with various biological targets such as enzymes and receptors. The specific mechanisms of action are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : It could modulate receptor functions, influencing cellular pathways related to cancer and other diseases.

Anticancer Potential

Research indicates that this compound exhibits activity against certain cancer cell lines. For example, studies have shown that derivatives of pyrazole compounds can inhibit cell proliferation in various cancer models. The compound's structural features may allow it to bind effectively to target proteins involved in tumor growth.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 4-fluorobenzylamine | Aromatic amine | Lacks pyrazole ring; simpler structure |

| 3,5-dimethylpyrazole | Pyrazole with methyl substitutions | No fluorine substituent; different substitution pattern |

| 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Pyrazole with different substitution | Different position of methyl groups on pyrazole ring |

| 4-fluorobenzyl bromide | Halogenated aromatic compound | No pyrazole; reactive bromide group available |

The unique combination of the 4-fluorobenzyl group and specific methyl substitutions on the pyrazole ring may contribute to distinct chemical reactivity and biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : A study evaluating the IC50 values for enzyme inhibition showed promising results, indicating that this compound could effectively reduce enzyme activity associated with cancer progression .

- Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, leading to reduced cell viability at specific concentrations.

- Pharmacokinetics : Ongoing research is focused on understanding the pharmacodynamics and pharmacokinetics of this compound to assess its therapeutic potential further. Early findings suggest favorable absorption characteristics due to its lipophilicity .

Q & A

Q. What synthetic routes are recommended for N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Nucleophilic substitution : Reacting 1,4-dimethyl-1H-pyrazol-3-amine with 4-fluorobenzyl halides under basic conditions (e.g., cesium carbonate in DMSO at 35°C) .

- Catalytic coupling : Copper(I) bromide or palladium catalysts may enhance cross-coupling efficiency for introducing fluorinated benzyl groups .

- Hydrogenation : For nitro or protected amine intermediates, use 10% Pd/C under hydrogen pressure (40 psi) to reduce functional groups .

Q. Optimization Strategies :

Q. What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR verify substituent positions and aromaticity (e.g., δ 8.67–7.45 ppm for pyrazole protons) .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

Methodological Answer:

- Data Validation : Use checkCIF (via IUCr) to identify outliers in bond lengths/angles .

- Refinement Software : Compare SHELXL (for small molecules) and Phenix (for macromolecules) to cross-validate hydrogen bonding networks .

- Twinned Data Analysis : Employ SHELXD for deconvoluting overlapping reflections in twinned crystals .

- Hydrogen Bonding Patterns : Apply graph-set analysis (Etter’s method) to classify interactions (e.g., R(8) motifs) .

Q. What strategies analyze hydrogen bonding and supramolecular interactions in its crystalline form?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve intermolecular distances (e.g., 2.8–3.2 Å for N–H···N/F interactions) .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., fluorine’s role in C–H···F interactions) .

- Thermal Ellipsoid Modeling : Use Olex2 or Mercury to visualize dynamic disorder in the fluorobenzyl group .

Q. How does the fluorine substituent influence reactivity and stability?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine reduces electron density on the benzyl ring, altering nucleophilic attack sites (e.g., para-directing in electrophilic substitutions) .

- Stability Under Oxidative Stress : Monitor decomposition via LC-MS when exposed to HO or peroxides; fluorinated analogs show slower degradation than non-fluorinated counterparts .

- Hydrolytic Stability : Conduct pH-dependent stability studies (e.g., 0.1 M HCl/NaOH at 37°C) to assess resistance to hydrolysis .

Q. What computational methods predict biological activity, and how are they validated?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs); validate with IC assays .

- QSAR Modeling : Train models on pyrazole analogs (e.g., substituent effects on logP and IC) using CODESSA or MOE .

- Metabolic Stability Prediction : Apply CYP450 inhibition assays (e.g., human liver microsomes) to verify in silico ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.